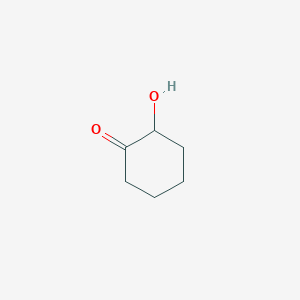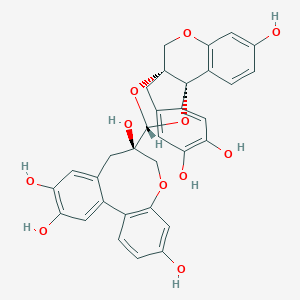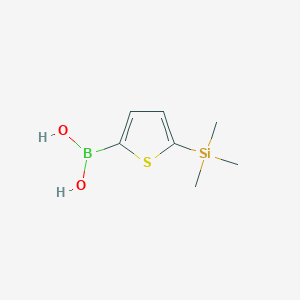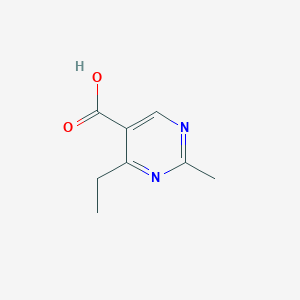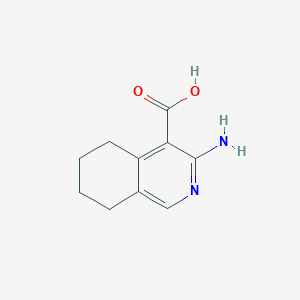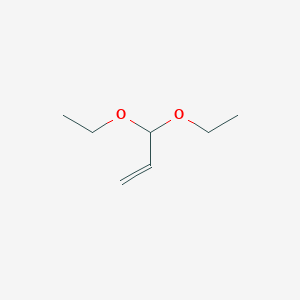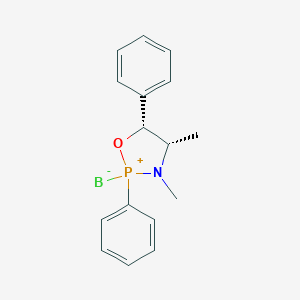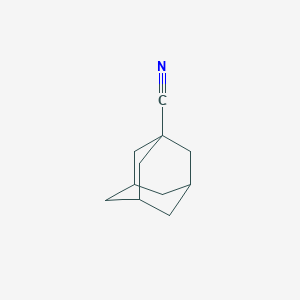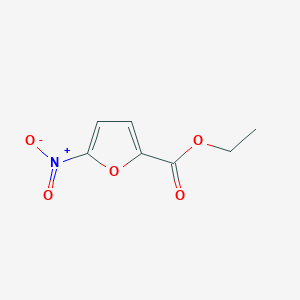![molecular formula C11H13NS2 B145716 6-butylbenzo[d]thiazole-2(3H)-thione CAS No. 131785-57-4](/img/structure/B145716.png)
6-butylbenzo[d]thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-butylbenzo[d]thiazole-2(3H)-thione (BBTT) is a chemical compound that belongs to the family of thiazole derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. BBTT is a versatile compound with many unique properties that make it an attractive candidate for research.
Mecanismo De Acción
The mechanism of action of 6-butylbenzo[d]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. 6-butylbenzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6-butylbenzo[d]thiazole-2(3H)-thione has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
6-butylbenzo[d]thiazole-2(3H)-thione has been shown to exhibit significant biochemical and physiological effects, including antimicrobial and anticancer activities. 6-butylbenzo[d]thiazole-2(3H)-thione has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 6-butylbenzo[d]thiazole-2(3H)-thione has also been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-butylbenzo[d]thiazole-2(3H)-thione has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be easily synthesized and modified for various applications. Another advantage is its unique properties, such as its antimicrobial and anticancer activities. However, one limitation is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 6-butylbenzo[d]thiazole-2(3H)-thione. One direction is the development of novel 6-butylbenzo[d]thiazole-2(3H)-thione derivatives with enhanced properties, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 6-butylbenzo[d]thiazole-2(3H)-thione, which could lead to the identification of new targets for drug development. Additionally, the use of 6-butylbenzo[d]thiazole-2(3H)-thione as a probe for studying protein-nucleic acid interactions could lead to the development of new diagnostic and therapeutic tools.
Métodos De Síntesis
The synthesis of 6-butylbenzo[d]thiazole-2(3H)-thione can be achieved by several methods, including the reaction of 2-aminobenzenethiol with butyraldehyde in the presence of a catalyst. Another method involves the reaction of 2-chlorobenzenethiol with butylamine in the presence of a base. The yield and purity of 6-butylbenzo[d]thiazole-2(3H)-thione can be optimized by controlling the reaction conditions, such as temperature, time, and reactant ratios.
Aplicaciones Científicas De Investigación
6-butylbenzo[d]thiazole-2(3H)-thione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 6-butylbenzo[d]thiazole-2(3H)-thione has been shown to exhibit significant antimicrobial and anticancer activities. In material science, 6-butylbenzo[d]thiazole-2(3H)-thione has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In biochemistry, 6-butylbenzo[d]thiazole-2(3H)-thione has been used as a probe for studying the interaction of proteins and nucleic acids with small molecules.
Propiedades
Número CAS |
131785-57-4 |
|---|---|
Nombre del producto |
6-butylbenzo[d]thiazole-2(3H)-thione |
Fórmula molecular |
C11H13NS2 |
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
6-butyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13) |
Clave InChI |
VVSMPKIKVDRWMP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
SMILES canónico |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
Sinónimos |
2(3H)-Benzothiazolethione,6-butyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



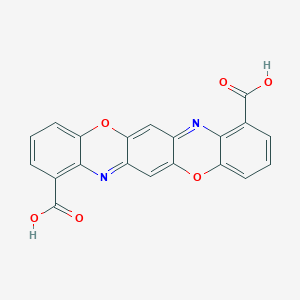
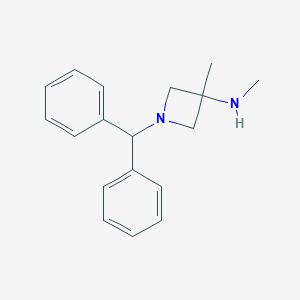
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
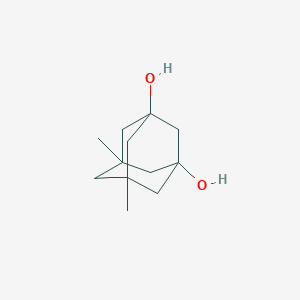
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
